![molecular formula C14H8F3NO2S B11779374 5-(5-(Trifluoromethyl)benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B11779374.png)
5-(5-(Trifluoromethyl)benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-(Trifluoromethyl)benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid is a complex organic compound that features a trifluoromethyl group attached to a benzothiophene ring, which is further connected to a pyrrole ring with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-(Trifluoromethyl)benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the reaction of ortho-fluorinated trifluoroacetophenones with methyl thioglycolate . The resulting intermediate is then subjected to further reactions to introduce the pyrrole ring and the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-(5-(Trifluoromethyl)benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The trifluoromethyl and benzothiophene groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
5-(5-(Trifluoromethyl)benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 5-(5-(Trifluoromethyl)benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the benzothiophene and pyrrole rings contribute to its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)benzo[b]thiophene: Shares the benzothiophene core but lacks the pyrrole and carboxylic acid groups.
2-(Trifluoromethyl)benzo[b]thiophene: Similar structure but with the trifluoromethyl group in a different position.
5-(Trifluoromethyl)pyrrole-2-carboxylic acid: Contains the pyrrole and carboxylic acid groups but lacks the benzothiophene ring.
Uniqueness
The combination of the trifluoromethyl group, benzothiophene ring, pyrrole ring, and carboxylic acid group in 5-(5-(Trifluoromethyl)benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid makes it unique. This structure provides a balance of reactivity, stability, and specificity that is not found in other similar compounds .
Properties
Molecular Formula |
C14H8F3NO2S |
|---|---|
Molecular Weight |
311.28 g/mol |
IUPAC Name |
5-[5-(trifluoromethyl)-1-benzothiophen-2-yl]-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C14H8F3NO2S/c15-14(16,17)8-1-4-11-7(5-8)6-12(21-11)9-2-3-10(18-9)13(19)20/h1-6,18H,(H,19,20) |
InChI Key |
QGEDFWZOJUNNBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C=C(S2)C3=CC=C(N3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,5-Dichlorophenyl)benzo[d]oxazole](/img/structure/B11779296.png)

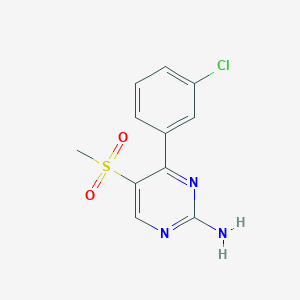
![N-(4-Butoxyphenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide](/img/structure/B11779312.png)
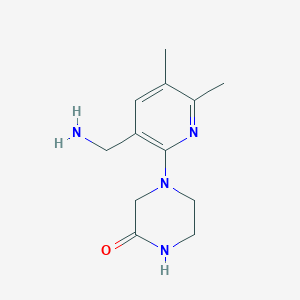

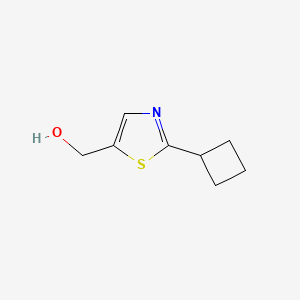


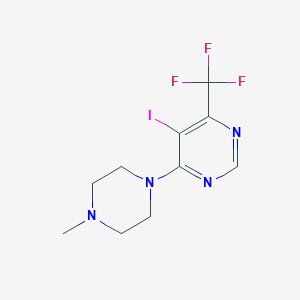
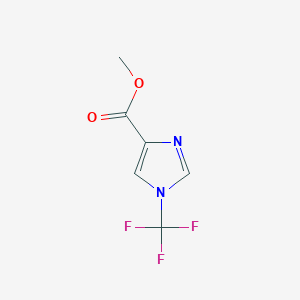
![[(2R)-5-fluoro-2,3-dihydro-1,4-benzodioxin-2-yl]methanol](/img/structure/B11779360.png)
![Isoxazolo[5,4-c]pyridazin-3-amine](/img/structure/B11779371.png)

